molecular formula C11H14O3S B2567873 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate CAS No. 209790-17-0

2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate

Cat. No.: B2567873
CAS No.: 209790-17-0
M. Wt: 226.29
InChI Key: CAGQBHMUTKYQIO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate is an organic compound with the molecular formula C11H14O3S and a molecular weight of 226.29 g/mol. This compound is known for its unique structure, which includes an indene moiety and a methanesulfonate group. It is primarily used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1H-inden-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

2,3-dihydro-1H-inden-1-ylmethanol+methanesulfonyl chloride2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate+HCl\text{2,3-dihydro-1H-inden-1-ylmethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-dihydro-1H-inden-1-ylmethanol+methanesulfonyl chloride→2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: The indene moiety can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form 2,3-dihydro-1H-inden-1-ylmethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2,3-dihydro-1H-inden-1-ylmethyl derivatives of the nucleophiles used.

    Oxidation: Products include 2,3-dihydro-1H-inden-1-one or 2,3-dihydro-1H-inden-1-carboxylic acid.

    Reduction: The major product is 2,3-dihydro-1H-inden-1-ylmethanol.

Scientific Research Applications

2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable substrate for nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The indene moiety can also participate in various redox reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-ylmethanol: This compound is a precursor in the synthesis of 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate and shares similar structural features.

    1-Indanol: Another related compound with a hydroxyl group instead of the methanesulfonate group.

    Indene: The parent hydrocarbon from which the indene moiety is derived.

Uniqueness

This compound is unique due to the presence of the methanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-15(12,13)14-8-10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGQBHMUTKYQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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